molecular formula C15H23BO2 B117973 4-(trans-4-Propylcyclohexyl)phenylboronic acid CAS No. 146862-02-4

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Cat. No. B117973
M. Wt: 246.15 g/mol
InChI Key: QTBUVZSHCNAPRT-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenylboronic acid, with the CAS Number 146862-02-4, is a chemical compound with the molecular weight of 246.16 . It is also known by its IUPAC name, 4-(4-propylcyclohexyl)phenylboronic acid . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystal .


Molecular Structure Analysis

The InChI code for 4-(trans-4-Propylcyclohexyl)phenylboronic acid is 1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3/t12-,13- . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a solid at 20 degrees Celsius .

Scientific Research Applications

Synthesis and Optimization

  • 4-(trans-4-Propylcyclohexyl)phenylboronic acid and similar compounds are synthesized using specific reactants like 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide. Yields for these syntheses range from 52% to 56%, and structures are confirmed through IR and NMR techniques. The reaction conditions are optimized for temperature and time, enhancing efficiency (An Zhong-wei, 2006).

Catalysis in Chemical Reactions

  • Phenylboronic acid derivatives, including 4-(trans-4-Propylcyclohexyl)phenylboronic acid, are used as catalysts in various chemical reactions. For instance, they catalyze dehydrative condensation between carboxylic acids and amines, facilitating the synthesis of dipeptides and other organic compounds (Ke Wang et al., 2018).

Enhancement of Chemiluminescence

  • Combinations of 4-substituted phenylboronic acids, including variants like 4-(trans-4-Propylcyclohexyl)phenylboronic acid, exhibit synergistic effects in the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. These combinations can significantly reduce background light emission and enhance signal-to-background ratios in assays (L. Kricka & X. Ji, 1997).

Supramolecular Chemistry

  • Phenylboronic acid derivatives are involved in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the formation of O–H⋯N hydrogen bonds and have been recognized for their unique properties and potential applications in various fields of chemistry (V. Pedireddi & N. Seethalekshmi, 2004).

Drug Delivery and Biomedical Applications

  • Phenylboronic-acid-modified nanoparticles, which can be created using compounds like 4-(trans-4-Propylcyclohexyl)phenylboronic acid, have shown potential as antiviral therapeutics. These nanoparticles demonstrate reduced cellular toxicity and are investigated for their ability to block viral entry, particularly in the context of Hepatitis C virus (M. Khanal et al., 2013).

Safety And Hazards

This compound has several hazard statements associated with it. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

[4-(4-propylcyclohexyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUVZSHCNAPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932944
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-Propylcyclohexyl)phenylboronic acid

CAS RN

146862-02-4
Record name [4-(4-Propylcyclohexyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trans-4-Propylcyclohexyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yamashika, S Morishitabara, S Yamada… - Journal of Fluorine …, 2018 - Elsevier
An asymmetric carbon center with a tetrafluoroethylene fragment can be efficiently constructed via a highly enantioselective conjugate addition reaction of various arylboronic acids with …
Number of citations: 12 www.sciencedirect.com

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